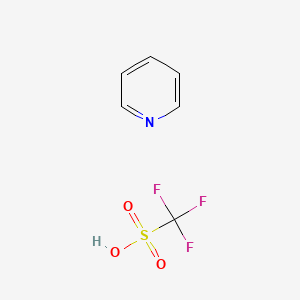

pyridine;trifluoromethanesulfonic acid

Description

Pyridine and trifluoromethanesulfonic acid (TfOH) are widely used in synthetic chemistry due to their complementary roles as a weak base and a strong acid, respectively. Pyridine (C₅H₅N) is a heterocyclic aromatic compound that neutralizes acids and participates in nucleophilic reactions. TfOH (CF₃SO₃H) is a superacid with high thermal stability and acidity (pKa ≈ −12 to −14), making it effective in catalysis, triflate formation, and protonation reactions .

Their combination is frequently employed in esterifications, deglycosylation, and triflate synthesis. For example, pyridine acts as a proton scavenger during the esterification of hydroxyl groups with trifluoromethanesulfonic anhydride (Tf₂O), forming stable triflate intermediates . In deglycosylation, TfOH removes carbohydrate moieties from glycoproteins, and pyridine neutralizes excess acid . Additionally, pyridinium trifluoromethanesulfonate (Py·OTf) serves as a fluoride carrier in radiofluorination, bypassing the need for azeotropic drying .

Properties

Molecular Formula |

C6H6F3NO3S |

|---|---|

Molecular Weight |

229.18 g/mol |

IUPAC Name |

pyridine;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) |

InChI Key |

YWVYZMVYXAVAKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Trifluoromethanesulfonyl Fluoride

A widely adopted method involves the reaction of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with water under controlled conditions. This process, described in patent WO2011104724A2, proceeds via the following reaction:

Key parameters include:

-

Temperature : 50–100°C

-

Pressure : Atmospheric to 5 bar

-

Catalyst : None required, though neutralization of HF byproducts is critical.

This method yields high-purity triflic acid (>99%) but requires careful handling of hydrofluoric acid (HF) byproducts. Industrial plants often employ continuous distillation to separate HF and recycle unreacted CF₃SO₂F.

Electrochemical Fluorination

An alternative route involves the electrochemical fluorination of methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous hydrogen fluoride (HF). This method, though less common today, was historically significant for large-scale production. The reaction proceeds as:

Subsequent hydrolysis of CF₃SO₂F (as in Section 1.1) completes the synthesis. Challenges include electrode corrosion and low selectivity, necessitating advanced cell designs.

Preparation Methods of Pyridine

Pyridine, a heterocyclic aromatic compound, is synthesized through both traditional and modern catalytic methods.

Chichibabin Synthesis

The classical Chichibabin reaction involves the condensation of aldehydes (e.g., acetaldehyde) with ammonia at elevated temperatures (300–400°C):

This method, while foundational, suffers from low yields (30–40%) and side-product formation, limiting its industrial utility.

Catalytic Ammonia Dehydrogenation

Modern approaches utilize catalytic dehydrogenation of ammonia with alkanes or alkenes over metal catalysts (e.g., Pt, Rh). For example, propylene and ammonia react over a silica-alumina catalyst at 450°C to yield pyridine and picolines:

Yields exceed 60% in optimized systems, with selectivity enhanced by zeolite-based catalysts.

Synthesis of Pyridinium Trifluoromethanesulfonate Salts

Pyridinium trifluoromethanesulfonate salts, such as N-(1-ethoxyvinyl)pyridinium triflate, are synthesized through acid-catalyzed reactions involving pyridine and triflic acid.

Direct Protonation of Pyridine

Triflic acid protonates pyridine at room temperature, forming pyridinium triflate:

This exothermic reaction achieves near-quantitative yields under anhydrous conditions.

Electrophilic Addition Reactions

A more complex synthesis, detailed in PMC6017145, involves the reaction of pyridine with ethoxyacetylene in the presence of triflic acid:

-

Reagents : Pyridine (2 mmol), triflic acid (2 mmol), ethoxyacetylene (2 mmol).

-

Conditions : Dichloromethane solvent, 0°C to room temperature, 1 h reaction time.

-

Workup : Neutralization with triethylamine yields N-(1-ethoxyvinyl)pyridinium triflate.

Table 1: Crystallographic Data for N-(1-Ethoxyvinyl)pyridinium Triflate

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₁ClF₃NO₄S |

| Molecular Weight | 333.71 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.5347 Å, b = 9.0911 Å, c = 9.2950 Å |

| Yield | 70–80% |

The reaction mechanism involves triflic acid activating ethoxyacetylene to form a ketenium ion intermediate, which subsequently reacts with pyridine.

Industrial and Laboratory Optimization

Catalyst Design for Triflic Acid Synthesis

The use of 4-dialkylaminopyridine (DMAP) catalysts, as described in patent CN110590607B, enhances reaction efficiency in triflic anhydride synthesis, a precursor to triflic acid:

-

Catalyst Loading : 0.1–5 mol% relative to triflate.

-

Conditions : −40°C to 30°C, 0–0.6 MPa pressure.

Table 2: Optimized Conditions for Triflic Anhydride Synthesis

| Parameter | Range |

|---|---|

| Molar Ratio (CF₃SO₃⁻ : CF₃SO₂F) | 1 : 3–8 |

| Reaction Temperature | −40–30°C |

| Distillation Pressure | −0.05 to −0.08 MPa |

Chemical Reactions Analysis

Triflic acid participates in various reactions:

Nitrating Reactions: It serves as a nitrating reagent, facilitating the nitration of aromatic compounds.

Catalyst for Cyclization: Triflic acid catalyzes the cyclization of unsaturated alcohols to form substituted tetrahydrofurans and tetrahydropyrans.

Schmidt Reaction: It converts aldehydes to nitriles.

Allylboration Reaction: Triflic acid promotes the formation of disubstituted five-membered ring lactones from 2-alkoxycarbonyl allylboronates and aldehydes.

Fischer Glycosylation and Friedel-Crafts Acylation: It acts as a catalyst in these reactions.

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonic Acid as a Reagent

Trifluoromethanesulfonic acid is recognized as a powerful reagent in organic synthesis. It is particularly effective in activating amides, which facilitates the formation of heterocycles. For instance, the electrophilic activation of amides leads to the generation of iminium triflates, which can further undergo cyclization to yield various nitrogen-containing heterocycles such as isoquinolines and pyrimidines under mild conditions .

Case Study: Amide Activation

- Research Findings : Movassaghi et al. demonstrated that triflic anhydride could activate amides for cyclization processes, allowing for the formation of complex structures without the need for harsh conditions .

- Applications : This method has been utilized to synthesize compounds relevant in pharmaceuticals and materials science.

| Transformation | Starting Material | Product | Conditions |

|---|---|---|---|

| Amide Activation | Secondary Amide | Isoquinolines | Mild temperature |

| Cyclization with Alkynes | Alkyne | Pyridine Derivatives | Elevated temperature |

Proteomics

Deglycosylation of Proteins

In proteomic studies, trifluoromethanesulfonic acid is employed for complete deglycosylation of cell wall proteins, facilitating their analysis. This approach has been particularly useful in studying the cell walls of fungi like Candida albicans and Neurospora crassa.

Case Study: Protein Analysis

- Methodology : Proteins are treated with a mixture of TFMS and anisole to cleave glycosidic linkages, followed by separation using SDS-PAGE and identification through mass spectrometry .

- Outcomes : This method allows for the comprehensive profiling of cell wall proteins, enhancing our understanding of fungal biology.

| Organism | Protein Source | Method Used | Analysis Technique |

|---|---|---|---|

| Candida albicans | Cell wall proteins | TFMS treatment | SDS-PAGE, mass spectrometry |

| Neurospora crassa | Secreted proteins | TFMS treatment | SDS-PAGE, mass spectrometry |

Agrochemical Applications

Development of Agrochemicals

Trifluoromethylpyridines (TFMP) derived from pyridine have found extensive applications in agrochemicals. These compounds are utilized as active ingredients in herbicides and pesticides due to their effectiveness against various pests.

Case Study: Herbicide Development

- Example Product : Fluazifop-butyl was one of the first TFMP derivatives introduced into the market for crop protection .

- Market Impact : Over 20 new agrochemicals incorporating TFMP have been developed, showcasing their importance in agricultural practices.

| Compound Name | Application Type | Market Approval Status | Key Features |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Approved | Effective against grass weeds |

| Flonicamid | Insecticide | Approved | Modulates insect sensory organs |

Mechanism of Action

The exact mechanism by which triflic acid exerts its effects depends on the specific reaction or process. its strong acidity allows it to participate in proton transfer reactions, leading to the activation of substrates and the formation of new chemical bonds.

Comparison with Similar Compounds

Acidity and Protonation Efficiency

TfOH vs. Other Sulfonic Acids and Proton Donors TfOH outperforms weaker acids like trifluoroacetic acid (TFA, pKa ≈ 0.5) in protonation strength. For instance, 8TFEO-phthalocyanine (8TFEO-Pc) precipitates as a multiprotonated species with TfOH but forms only diprotonated species with TFA . Similarly, TfOH’s superacidity enables efficient hydrolysis of glycosidic bonds compared to milder acids .

Pyridine vs. Other Bases Pyridine’s moderate basicity (pKa of conjugate acid ≈ 5.2) contrasts with stronger bases like DMAP (4-(dimethylamino)pyridine, pKa ≈ 9.7) or hindered bases like 2,6-di-tert-butylpyridine (DTBP). DTBP cannot form hydrogen bonds due to steric hindrance, unlike pyridine, which participates in hydrogen-bond-stabilized ion pairs . In Cu-mediated radiofluorination, DMAP·OTf achieves higher radiochemical yields (95%) than Py·OTf (0%) due to DMAP’s superior nucleophilicity .

Solvent and Stability Effects

Pyridinium Salts in Radiofluorination

Py·OTf enables anhydrous fluoride elution without azeotropic drying, unlike traditional methods requiring K₂CO₃ or Kryptofix².².². This enhances precursor stability in Cu-mediated reactions .

| Reagent | Elution Efficiency | Radiochemical Conversion | Reference |

|---|---|---|---|

| Py·OTf | 95% | 0% | |

| DMAP·OTf | 95% | 95% |

Key Research Findings

- Antiviral Activity : Pyridine derivatives with trifluoromethyl groups exhibit enhanced bioactivity. For example, 5-methylpyridine analogs show higher antiviral effects (pMIC₅₀ = 6.2) due to optimal steric and electronic properties .

- Reversible Protonation : TfOH-protonated phthalocyanines exhibit pH-dependent color changes, reversible with pyridine addition, enabling applications in optical sensors .

- Thrombin Inhibition : Trifluoromethylpyridine amides synthesized using TfOH show IC₅₀ values as low as 3.39 nM, surpassing clinical benchmarks like argatroban .

Biological Activity

Pyridine and its derivatives, including pyridinium salts such as trifluoromethanesulfonic acid (TFMS), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of pyridine; trifluoromethanesulfonic acid, synthesizing findings from various studies to provide a comprehensive overview.

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The introduction of trifluoromethanesulfonic acid enhances its reactivity and potential biological interactions. The chemical formula for pyridinium trifluoromethanesulfonate is .

Biological Activities

-

Antimicrobial Activity

Pyridine derivatives exhibit notable antimicrobial properties. A study highlighted that pyridine compounds possess significant antibacterial and antifungal activities. For instance, certain pyridinium salts demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 56 μg/mL . -

Antiviral Properties

The antiviral potential of pyridine compounds has been explored, particularly in the context of emerging viral infections such as COVID-19. Research indicates that pyridine derivatives can inhibit viral replication, showcasing their utility in developing antiviral agents . -

Antitumor Activity

Pyridine-based compounds have also been investigated for their antitumor effects. Some derivatives have shown selective toxicity against cancer cell lines, suggesting a promising avenue for cancer therapeutics .

The biological activity of pyridine; trifluoromethanesulfonic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Pyridines can interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

- Structural Modifications : The presence of the trifluoromethanesulfonic group enhances the lipophilicity and reactivity of the compound, facilitating better interaction with biological targets.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

A recent study synthesized a series of pyridine derivatives and evaluated their biological activities against various pathogens. The results indicated that structural modifications significantly influenced their antimicrobial efficacy, with some compounds exhibiting enhanced activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for handling pyridine and trifluoromethanesulfonic acid to ensure safety and reproducibility?

- Methodological Answer :

- Storage : Trifluoromethanesulfonic acid should be stored at 2–8°C in airtight containers to prevent moisture absorption, while pyridine solutions (e.g., 60% v/v) require protection from light and oxidation .

- Safety Gear : Use nitrile gloves, chemical-resistant goggles, and fume hoods due to the corrosive nature of trifluoromethanesulfonic acid and pyridine’s harmful vapors .

- Inert Atmosphere : Conduct reactions under nitrogen or argon for acid-sensitive protocols, especially when using trifluoromethanesulfonic acid as a catalyst .

Q. How do pyridine and trifluoromethanesulfonic acid function synergistically in esterification or acylation reactions?

- Methodological Answer :

- Pyridine acts as an acid scavenger, neutralizing HCl or other byproducts, while trifluoromethanesulfonic acid serves as a strong Brønsted acid catalyst. For example, in the synthesis of gabexate mesylate, pyridine binds to liberated protons, enabling trifluoromethanesulfonic acid to activate carbonyl groups for nucleophilic attack .

- Typical Molar Ratios : Pyridine is often used in stoichiometric excess (1.5–2.0 equivalents) relative to the substrate, while trifluoromethanesulfonic acid is catalytic (0.1–5 mol%) .

Q. What are the advantages of using trifluoromethanesulfonic acid over other acids (e.g., H₂SO₄, HCl) in organic synthesis?

- Methodological Answer :

- Low Nucleophilicity : Its conjugate base (triflate) is a poor nucleophile, minimizing side reactions like solvolysis.

- Thermal Stability : Effective in high-temperature reactions (e.g., 130°C cyclizations) without decomposition, unlike sulfuric acid, which may oxidize substrates .

- Solubility : Compatible with polar aprotic solvents (e.g., dichloromethane) and facilitates homogeneous reaction conditions .

Q. How can researchers mitigate challenges associated with the hygroscopic nature of trifluoromethanesulfonic acid?

- Methodological Answer :

- Pre-Drying : Use molecular sieves (3Å) in solvent systems or pre-dry the acid under vacuum (0.1 mmHg, 40°C) for 2 hours .

- In Situ Activation : Introduce trifluoromethanesulfonic anhydride (TFAA) as a moisture-free alternative for generating reactive intermediates .

Advanced Research Questions

Q. How does acid strength influence the efficiency of trifluoromethanesulfonic acid in catalyzing cyclization reactions?

- Methodological Answer :

- Mechanistic Insight : Strong acidity (pKa ≈ −12) protonates sterically hindered substrates (e.g., γ-butyrolactone), enabling ring-opening polymerization under high pressure (1–3 GPa) .

- Substituent Effects : For bulky substrates (e.g., 4-substituted coumarins), trifluoromethanesulfonic acid outperforms weaker acids (e.g., trifluoroacetic acid) by reducing steric hindrance during transition-state formation .

- Optimization : Use Hammett acidity function (H₀) measurements to correlate acid strength with reaction rates .

Q. What spectroscopic techniques are effective in characterizing pyridine-trifluoromethanesulfonic acid complexes?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., 280 nm shift to 220 nm in pyridine 1-oxide complexes) to assess protonation states and hydrogen-bonding interactions .

- NMR Titration : Track chemical shift changes in pyridine’s aromatic protons (δ 7–8 ppm) to quantify acid-base equilibria in non-aqueous solvents .

Q. How can researchers resolve contradictions in reported catalytic activity of trifluoromethanesulfonic acid across different studies?

- Methodological Answer :

- Orthogonal Design : Use Taguchi or factorial experimental designs to isolate variables (e.g., solvent polarity, temperature) affecting catalytic performance .

- Data Reconciliation : Compare reaction outcomes under standardized conditions (e.g., substrate purity, anhydrous vs. hydrated acid) to identify confounding factors .

Q. What novel applications exist for pyridine-trifluoromethanesulfonic acid systems beyond traditional organic synthesis?

- Methodological Answer :

- Ionic Liquids : Create nonstoichiometric protic ionic liquids by combining excess trifluoromethanesulfonic acid with pyridine derivatives, enhancing ionic conductivity for battery electrolytes .

- Peptide Cyclization : Use the acid to mediate S-arylation reactions, enabling metal-free synthesis of cyclic peptides with therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.